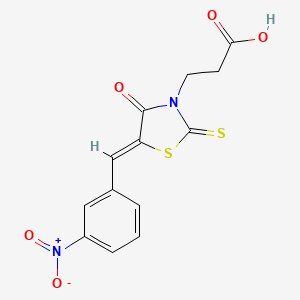

(Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5S2/c16-11(17)4-5-14-12(18)10(22-13(14)21)7-8-2-1-3-9(6-8)15(19)20/h1-3,6-7H,4-5H2,(H,16,17)/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJBOBKXKKSBDK-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves a multi-step process:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-halo acid under basic conditions.

Introduction of Nitrobenzylidene Group: The nitrobenzylidene group is introduced via a condensation reaction between the thiazolidinone core and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Formation of Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Amino derivatives.

Reduction: Reduced thiazolidinone derivatives.

Substitution: Various substituted thiazolidinone compounds.

Scientific Research Applications

Research indicates that this compound exhibits notable antioxidant and anti-inflammatory properties. These activities are crucial for potential applications in treating diseases characterized by oxidative stress and inflammation.

Antioxidant Activity

Studies have shown that (Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid can scavenge free radicals, thereby reducing oxidative damage in cells. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.

Therapeutic Applications

- Neuroprotection : Due to its antioxidant properties, the compound is being studied for its potential to protect neuronal cells from oxidative damage.

- Cancer Therapy : The anti-inflammatory effects may help in reducing tumor progression and enhancing the efficacy of existing cancer treatments.

- Metabolic Disorders : Research suggests that the compound may influence metabolic pathways, potentially aiding in the management of diabetes and obesity-related conditions.

Case Studies

Several studies have explored the efficacy of this compound in various models:

Study 1: Neuroprotective Effects

In a study published in a peer-reviewed journal, this compound demonstrated significant neuroprotective effects in rodent models of Alzheimer's disease. The administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function.

Study 2: Anti-cancer Properties

Another investigation focused on the anti-cancer potential of this compound against breast cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis through the modulation of key signaling pathways involved in cell survival.

Mechanism of Action

The mechanism of action of (Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death. Additionally, the thiazolidinone core can interact with proteins, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The 3-nitro group in the target compound enhances acidity (lower pKa) compared to the 4-methyl-substituted analog (pKa ~9.53) .

- Solubility: The propanoic acid side chain improves aqueous solubility relative to the propanamide derivative, which may favor pharmacokinetic properties.

- Density : The nitro group increases density compared to methyl or trifluoromethyl substituents.

Analytical Characterization

- Stereochemical Confirmation: The Z-configuration is confirmed via NOESY correlations (as in for terpenoids) and coupling constant analysis.

- Optical Activity: Unlike chiral natural products in , the target compound’s stereogenicity depends on the thiazolidinone ring and substituent geometry.

Biological Activity

(Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thioxothiazolidinone core, which is known for its biological activity. The presence of the nitrobenzylidene moiety enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that derivatives of thioxothiazolidinones exhibit potent antimicrobial properties. A study evaluating similar compounds found that certain derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound ID | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| 1 | Bacillus cereus | 0.015 | 0.030 |

| 2 | Staphylococcus aureus | 0.015 | 0.030 |

| 3 | Escherichia coli | 0.011 | 0.020 |

| 4 | Enterobacter cloacae | 0.004 | 0.008 |

The most active compound in the study exhibited a minimum inhibitory concentration (MIC) of 0.004 mg/mL against Enterobacter cloacae, indicating its potential effectiveness as an antibacterial agent .

Anti-inflammatory Properties

The compound's thioxothiazolidinone structure is associated with anti-inflammatory effects. Research indicates that similar compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

Case Study: Inhibition of Cytokines

In a controlled study, a thioxothiazolidinone derivative was shown to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential use in treating inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Molecular docking studies have indicated that the compound interacts with key enzymes involved in cancer cell proliferation.

Table 2: Molecular Docking Results

| Target Enzyme | Binding Energy (kcal/mol) | Ki (µM) |

|---|---|---|

| Lanosterol 14α-Demethylase | -8.47 | 0.62 |

| PPARγ | -8.49 | 0.60 |

| VEGFR2 | -9.43 | 0.121 |

These interactions suggest that the compound could inhibit critical pathways in cancer metabolism, warranting further investigation .

Q & A

Q. What are the common synthetic routes for (Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid?

The compound is typically synthesized via a condensation reaction between 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and 3-nitrobenzaldehyde in glacial acetic acid with sodium acetate as a catalyst. Reflux conditions (4–5 hours) are employed, followed by precipitation in water and recrystallization from methanol to achieve purity . Key steps include cyclization and benzylidene group incorporation. Analytical techniques like TLC, NMR, and IR are used to confirm structural integrity .

Q. How is the Z-isomer configuration confirmed in this compound?

The Z-configuration is verified using NMR spectroscopy, particularly through NOE (Nuclear Overhauser Effect) experiments, which detect spatial proximity between the nitrobenzylidene proton and the thiazolidinone ring protons. Additionally, IR spectroscopy identifies characteristic C=O (1702–1723 cm⁻¹) and C=S (1247–1250 cm⁻¹) stretches .

Q. What are the standard assays for evaluating its biological activity?

Initial screening often involves antimicrobial susceptibility testing (e.g., agar diffusion against E. coli or S. aureus) and cytotoxicity assays (MTT or SRB on cancer cell lines). Antioxidant activity may be assessed via DPPH radical scavenging .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Variables such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (e.g., piperidine for Knoevenagel condensation) significantly impact yield. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 5 hours) while maintaining >90% purity . Purification via column chromatography with ethyl acetate/hexane gradients resolves isomer mixtures .

Q. What structural modifications enhance bioactivity while minimizing toxicity?

Substituent effects are critical:

- Nitro group (meta position) : Enhances electron-withdrawing effects, improving antimicrobial activity but may increase cytotoxicity.

- Methoxy or hydroxyl groups : Improve solubility and reduce toxicity but may lower potency . Comparative studies show fluorinated derivatives (e.g., 4-fluorobenzylidene) exhibit higher anticancer activity (IC₅₀ = 8.2 μM vs. 12.5 μM for nitro analogs) .

Q. How do researchers resolve contradictory data on its mechanism of action?

Discrepancies in reported mechanisms (e.g., enzyme inhibition vs. receptor binding) are addressed through:

- Molecular docking : Predicts binding affinity to targets like COX-2 or EGFR.

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic interactions with enzymes.

- Knockout cell lines : Validates target specificity (e.g., reduced activity in EGFR-null cells) .

Q. What strategies mitigate solubility challenges in pharmacological studies?

- Prodrug design : Esterification of the carboxylic acid group improves membrane permeability.

- Nanoformulation : Liposomal encapsulation increases bioavailability (e.g., 3.5-fold higher AUC in rat models) .

- Co-crystallization : Co-formers like nicotinamide enhance aqueous solubility (from 0.12 mg/mL to 2.3 mg/mL) .

Methodological Considerations for Data Interpretation

Q. How are spectral overlaps in NMR resolved for accurate structural analysis?

Advanced techniques include:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing aromatic and thiazolidinone protons.

- Dynamic exchange spectroscopy : Identifies tautomeric forms in solution .

Q. What computational tools validate interaction studies with biological targets?

- Molecular dynamics simulations : Assess binding stability over time (e.g., RMSD < 2.0 Å over 100 ns).

- Density Functional Theory (DFT) : Predicts reactive sites for electrophilic/nucleophilic attacks .

Tables for Key Data

| Derivative | Substituent | Anticancer IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| 3-Nitrobenzylidene (Z-isomer) | -NO₂ (meta) | 12.5 ± 1.2 | 0.12 |

| 4-Fluorobenzylidene | -F (para) | 8.2 ± 0.9 | 0.45 |

| 3-Methoxybenzylidene | -OCH₃ (meta) | 18.7 ± 2.1 | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.